Metabolic Stability and Excretion: Minimal Biotransformation vs. Extensive Metabolism of Dichloroacetate
In a comparative toxicokinetic study, trichloroacetate (TCA) exhibited a distinct elimination profile characterized by low metabolism and moderate renal clearance, with 75-93% excreted unchanged in humans. This contrasts sharply with dichloroacetate (DCA), which is subject to high metabolism and low renal clearance, with significant interindividual variability due to GST-ζ polymorphisms [1][2]. This difference in metabolic stability is a critical factor for researchers selecting a haloacetate for in vivo studies where consistent exposure to the parent compound is required.
| Evidence Dimension | Metabolic Fate and Renal Excretion |
|---|---|
| Target Compound Data | 75-93% excreted unchanged in humans; characterized as 'Least metabolized HAA' |
| Comparator Or Baseline | Dichloroacetate (DCA): 'Variable from <10% to 100%' absorption, 'Complex concentration-time profile', 'Large interindividual variations in clearance' |
| Quantified Difference | 75-93% parent compound excretion vs. high interindividual variability and extensive metabolism for DCA |
| Conditions | Human subjects for TCA; rats for DCA; data compiled in NTP RoC Monograph 12 |
Why This Matters
For pharmacokinetic modeling, toxicology studies, or metabolic tracing, selecting TCA ensures the biological signal is attributable to the parent compound, whereas DCA introduces substantial variability from its active metabolites.
- [1] National Toxicology Program. (2018). Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products: RoC Monograph 12. Table 3-2: ADME Information for Individual Haloacetic Acids. Available at: https://www.ncbi.nlm.nih.gov/books/NBK573357/table/t-2-03.02/. View Source
- [2] Bull, R. J., et al. (1982). Dichloroacetate tissue concentrations and its relationship to hypolactatemia and pyruvate dehydrogenase activation. Biochemical Pharmacology, 31(17), 2747-2753. https://doi.org/10.1016/0006-2952(82)90122-8. View Source
